叔丁基(2-氧代丁基)氨基甲酸酯

描述

Enantioselective Synthesis Analysis

The synthesis of tert-butyl (2-oxobutyl)carbamate derivatives has been explored in various contexts due to their utility in medicinal chemistry. For instance, an enantioselective synthesis of a related compound, benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, was achieved using iodolactamization as a key step, highlighting the importance of chiral intermediates in the development of CCR2 antagonists . Similarly, the synthesis of (S)-tert-butyl 1-oxo-1-(1-(pyridin-2-yl)cyclopropylamino)propan-2-ylcarbamate involved a Kulinkovich–Szymoniak cyclopropanation, demonstrating the scalability of such synthetic routes for pharmaceutical intermediates .

Molecular Structure Analysis

The molecular structures of tert-butyl carbamate derivatives are often characterized by their complex hydrogen-bonding patterns, as seen in the layered structures of tert-butyl (S)-2-hydroxy-[N-(substituted-benzylidene)hydrazinyl-carbonyl]-ethylcarbamates . The crystal structure of tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate further exemplifies the precise stereochemistry required for the synthesis of carbocyclic analogues of nucleotides .

Chemical Reactions Analysis

Tert-butyl carbamate derivatives participate in a variety of chemical reactions. For example, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates act as N-(Boc) nitrone equivalents, reacting with organometallics to yield N-(Boc)hydroxylamines, which are valuable building blocks in organic synthesis . The thionyl chloride-mediated synthesis of tert-butyl ((S)-1-((R)-oxiran-2-yl)-2-phenylethyl)carbamate showcases Boc-involved neighboring group participation, a strategy that enhances yield and simplifies purification .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamate derivatives are often elucidated through spectroscopic and computational methods. Vibrational frequency analysis, FT-IR, and DFT studies on tert-butyl N-(thiophen-2yl)carbamate provide insights into the molecular vibrations, optimized geometric parameters, and electronic properties such as HOMO-LUMO energies . These studies are crucial for understanding the reactivity and stability of these compounds.

科学研究应用

环境存在与毒理学

合成酚类抗氧化剂 (SPA),包括与叔丁基 (2-氧代丁基) 氨基甲酸酯结构相似的化合物,已对其环境出现、归宿和毒性进行了广泛的研究。这些化合物由于广泛用于工业应用以延长产品保质期,引起了对环境污染和人类健康风险的担忧。值得注意的是,研究已在各种环境基质和人体组织中检测到 SPA,突出了通过食物摄入、灰尘摄入和使用个人护理产品的潜在暴露途径。SPA 的毒理学效应,如肝毒性和内分泌干扰效应,强调了进一步研究其环境行为和开发危害性较小替代品的必要性 (刘和马伯里,2020)。

降解和修复技术

与叔丁基 (2-氧代丁基) 氨基甲酸酯在结构上相关的环境污染物的降解,例如甲基叔丁基醚 (MTBE),为潜在的修复策略提供了见解。冷等离子体反应器已被探索用于分解 MTBE,证明了应用射频 (RF) 等离子体技术进行环境修复的可行性。该方法显示出将 MTBE 转化为危害性较小物质的前景,表明对类似化合物有潜在的应用 (谢等人,2011)。

此外,已经综述了与叔丁基 (2-氧代丁基) 氨基甲酸酯相关的化合物 ETBE 在土壤和地下水中的生物降解和归宿,确定了能够在好氧条件下降解 ETBE 的微生物。这项研究表明,了解此类化合物的生物降解途径有助于为受污染场地的生物修复策略开发提供帮助 (桑顿等人,2020)。

纯化和分离方法

在化学工程领域,聚合物膜在燃料添加剂纯化中的应用突出了分离和纯化叔丁基 (2-氧代丁基) 氨基甲酸酯等化合物的创新方法。渗透蒸发,一种膜过程,已被确定为选择性分离有机混合物的特别有效的方法,为类似化合物的潜在纯化策略提供了见解 (普利亚利娜等人,2020)。

属性

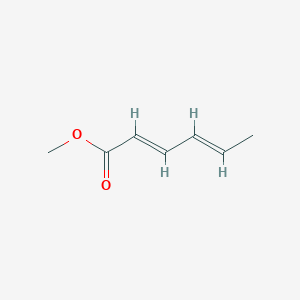

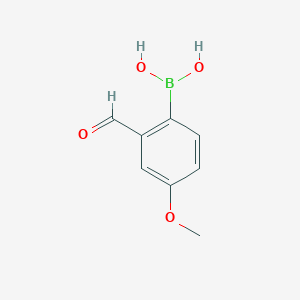

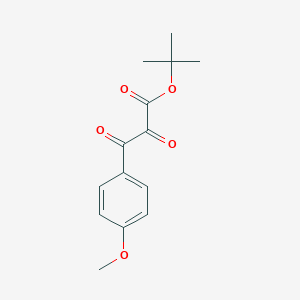

IUPAC Name |

tert-butyl N-(2-oxobutyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO3/c1-5-7(11)6-10-8(12)13-9(2,3)4/h5-6H2,1-4H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXEPSVDICKINTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)CNC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00614424 | |

| Record name | tert-Butyl (2-oxobutyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00614424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl (2-oxobutyl)carbamate | |

CAS RN |

400045-86-5 | |

| Record name | tert-Butyl (2-oxobutyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00614424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Spiro[3.5]nonane-1,3-dione](/img/structure/B152898.png)

![spiro[benzo[d][1,3]oxazine-4,4'-piperidin]-2(1H)-one hydrochloride](/img/structure/B152900.png)

![Spiro[indoline-3,4'-piperidin]-2-one](/img/structure/B152902.png)

![2-[3-[11-[[5-(Dimethylamino)naphthalen-1-yl]sulfonylamino]undecanoylamino]propoxy]-4-[(5,5,8,8-tetramethyl-6,7-dihydronaphthalene-2-carbonyl)amino]benzoic acid](/img/structure/B152920.png)